2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and sulfonyl groups, linked to an acetamide moiety with a chlorinated methoxyphenyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate amines and aldehydes under controlled conditions.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride to introduce the acetamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, useful for analytical purposes.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
This compound has significant potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding, contributing to biochemical research.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for targeting specific biological pathways in diseases.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and amino groups facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can trigger downstream signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds include:
4-AMINO-2-METHYL-5-(AMINOMETHYL)PYRIMIDINE: This compound shares the pyrimidine core but differs in its substituents, affecting its chemical reactivity and biological activity.
4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE: While structurally different, this compound also features functional groups that enable diverse chemical reactions.
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE: A close analog with an ethoxyphenyl group instead of a methoxyphenyl group, highlighting the impact of small structural changes on compound properties.
The uniqueness of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21ClN4O4S2 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN4O4S2/c1-12-4-6-15(8-13(12)2)32(28,29)18-10-24-21(26-20(18)23)31-11-19(27)25-16-9-14(22)5-7-17(16)30-3/h4-10H,11H2,1-3H3,(H,25,27)(H2,23,24,26) |
InChI Key |
HMSRXNOEWKPWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.